5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a nitrophenyl group attached to the oxadiazole ring, which imparts unique chemical and biological properties. Oxadiazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide (KOH) to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The amino group on the oxadiazole ring can participate in nucleophilic substitution reactions with electrophiles such as acid chlorides or alkyl halides.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), and sodium borohydride (NaBH4).
Electrophiles: Acid chlorides, alkyl halides, and isocyanates.
Catalysts: Palladium on carbon (Pd/C), phosphorus oxychloride (POCl3).
Major Products Formed
Aminated Derivatives: Reduction of the nitro group yields 5-(3-aminophenyl)-1,3,4-oxadiazol-2-amine.
Acylated Derivatives: Reaction with acid chlorides forms acylated oxadiazole derivatives.
Scientific Research Applications
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: Oxadiazole derivatives are explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials due to their stability and electronic properties.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The oxadiazole ring contributes to the compound’s stability and electronic properties, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-amine
- 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine
- 5-(3-Aminophenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine is unique due to the position of the nitro group on the phenyl ring, which influences its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
IUPAC Name |
5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYCESVPSXZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350302 | |
Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658257 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7659-02-1 | |
Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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